methyl 8-methylquinoline-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as methyl 8-methylquinoline-5-carboxylate, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of methyl 8-methylquinoline-5-carboxylate consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 201.22 .Chemical Reactions Analysis
Quinoline derivatives, including methyl 8-methylquinoline-5-carboxylate, have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
Methyl 8-methylquinoline-5-carboxylate is a powder with a melting point between 52-57°C . It has a molecular weight of 201.22 .Scientific Research Applications
Medicinal Chemistry
Quinoline, the core structure of Methyl 8-methylquinoline-5-carboxylate, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential segment of both natural and synthetic compounds .
Pharmaceutical Applications
Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity . They are being studied for their potential use in cancer treatment .
Antimalarial Activity
Quinoline derivatives have also been used in the development of antimalarial drugs . This makes Methyl 8-methylquinoline-5-carboxylate a compound of interest in the field of antimalarial research.
Anti-Inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory properties . This suggests that Methyl 8-methylquinoline-5-carboxylate could potentially be used in the development of anti-inflammatory drugs.
Antiviral Activity
Quinoline derivatives have shown potential in antiviral activity . This suggests that Methyl 8-methylquinoline-5-carboxylate could be of interest in the field of antiviral research.
Industrial Applications
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . This suggests that Methyl 8-methylquinoline-5-carboxylate could have potential industrial applications.
Mechanism of Action
Target of Action
Methyl 8-methylquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have various biological activities . .
Mode of Action
Quinoline derivatives have been reported to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Quinoline and its derivatives have been found to influence various biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives have been reported to exhibit substantial biological activities .
Safety and Hazards
The compound is associated with certain safety hazards. It is classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
methyl 8-methylquinoline-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLCMALWIAJZDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513746 | |
Record name | Methyl 8-methylquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methylquinoline-5-carboxylate | |
CAS RN |
82967-38-2 | |
Record name | Methyl 8-methylquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.